Receptor Binding Affinity of Prostaglandin D2 Methyl Ester Compared to Native PGD2 at Human and Mouse DP1 and CRTH2 Receptors
Prostaglandin D2 methyl ester exhibits 5- to 10-fold lower binding affinity for PGD2 receptors compared to native PGD2 . Absolute Ki values have been quantified across four receptor orthologs: mouse CRTH2 (Ki = 160 nM), mouse DP1 (Ki = 175 nM), human CRTH2 (Ki = 460 nM), and human DP1 (Ki = 270 nM) . This represents a predictable, quantifiable reduction in receptor engagement that must be factored into experimental design.
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | mCRTH2: 160 nM; mDP1: 175 nM; hCRTH2: 460 nM; hDP1: 270 nM |
| Comparator Or Baseline | Native PGD2 (Ki values approximately 16-92 nM based on 5- to 10-fold higher affinity) |
| Quantified Difference | 5- to 10-fold lower affinity (higher Ki) than PGD2 |
| Conditions | Radioligand competitive binding assay using recombinant human and mouse DP1 and CRTH2 receptors expressed in heterologous cell systems |
Why This Matters
This quantified affinity reduction enables researchers to select the appropriate PGD2 receptor agonist based on the required potency window for their specific assay, with methyl ester providing a lower-affinity alternative when reduced receptor activation is desirable.
